Hypelcin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypelcin A: is an α-aminoisobutyric acid-containing antibiotic peptide. It was isolated from the fruit bodies of Hypocrea peltata . This unique compound has garnered attention due to its ability to induce fusion of egg yolk-l-α-phosphatidylcholine (egg PC) small unilamellar vesicles (SUVs) in lipid-mixing assays . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthetic routes and reaction conditions for Hypelcin A are not widely documentedHypocrea peltata. Industrial production methods remain scarce due to its natural origin.
Scientific Research Applications
Hypelcin A’s applications span various fields:
Chemistry: Its unique properties make it an interesting subject for lipid membrane studies.
Biology: Investigating its effects on cellular membranes and vesicle fusion.
Industry: Liposome-based technologies and nanomedicine.
Mechanism of Action
The exact mechanism by which Hypelcin A exerts its effects remains an active area of research. It likely involves interactions with lipid bilayers and membrane components. Molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
While Hypelcin A stands out due to its α-aminoisobutyric acid content, other similar compounds include various antimicrobial peptides and lipids. Further research is needed to explore its uniqueness in greater detail.
Properties
CAS No. |
69910-29-8 |
---|---|
Molecular Formula |
C83H141N23O24 |
Molecular Weight |
1845.1 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-N-[1-[[2-[[1-[[2-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(1-hydroxy-4-methylpentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C83H141N23O24/c1-42(2)37-46(41-107)91-60(116)47(29-32-52(84)109)93-61(117)48(30-33-53(85)110)94-70(126)79(15,16)103-72(128)81(19,20)102-65(121)58(43(3)4)95-63(119)50-27-25-35-105(50)74(130)83(23,24)104-71(127)80(17,18)98-57(114)40-88-66(122)75(7,8)97-56(113)39-89-68(124)77(11,12)100-62(118)49(31-34-54(86)111)92-55(112)38-87-67(123)76(9,10)99-59(115)44(5)90-69(125)78(13,14)101-64(120)51-28-26-36-106(51)73(129)82(21,22)96-45(6)108/h42-44,46-51,58,107H,25-41H2,1-24H3,(H2,84,109)(H2,85,110)(H2,86,111)(H,87,123)(H,88,122)(H,89,124)(H,90,125)(H,91,116)(H,92,112)(H,93,117)(H,94,126)(H,95,119)(H,96,108)(H,97,113)(H,98,114)(H,99,115)(H,100,118)(H,101,120)(H,102,121)(H,103,128)(H,104,127)/t44-,46?,47-,48-,49-,50-,51-,58-/m0/s1 |
InChI Key |
LZQRFWZUSRZHJS-HQAPROKWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C)(C)C(=O)NCC(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC(C)C)CO)NC(=O)C(C)(C)NC(=O)[C@@H]2CCCN2C(=O)C(C)(C)NC(=O)C |
Canonical SMILES |
CC(C)CC(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.